4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrido-pyrimidinone core fused with a morpholine and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives can be achieved through various methods. One notable approach involves the copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation . This method utilizes 1,4-enediones and 2-aminoheterocycles as starting materials, with air serving as the oxidant. The reaction proceeds under mild conditions and offers high yields.
Another method involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates . This protocol is simple and efficient, making it suitable for the preparation of diverse 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The copper-catalyzed domino synthesis mentioned earlier can be adapted for large-scale production due to its operational simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives undergo various chemical reactions, including:
Chalcogenation: Metal-free C-3 chalcogenation (sulfenylation and selenylation) has been reported, yielding 3-ArS/ArSe derivatives.
Alkenylation: Palladium-catalyzed direct alkenylation through C–H activation using oxygen as the terminal oxidant.
Common Reagents and Conditions
Chalcogenation: Reagents such as aryl sulfides and selenides are used under mild conditions to achieve high yields.
Alkenylation: Palladium catalysts and oxygen are employed to facilitate the C–H activation and subsequent alkenylation.
Major Products Formed
Chalcogenation: 3-ArS/ArSe derivatives.
Alkenylation: Functionalized 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidin-4-one derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds are investigated for their potential as anticancer agents due to their ability to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα).
Organic Synthesis: They serve as key intermediates in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The derivatives are used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves the inhibition of specific molecular targets. For instance, the inhibition of PI3Kα leads to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . The compound’s structural features enable it to interact with the active sites of target enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its use in alkenylation reactions.
3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one: Synthesized through metal-free chalcogenation.
Uniqueness
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- stands out due to its unique combination of a morpholine ring and a phenylmethyl group. This structural arrangement enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
351071-45-9 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
InChI Key |
RHFIIAFWVZFBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.